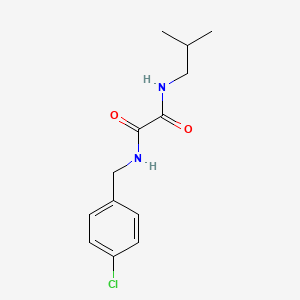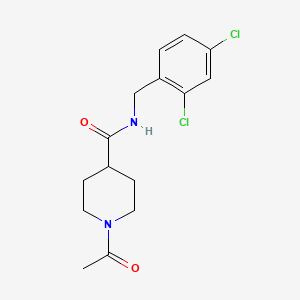![molecular formula C17H16Cl4N2O3S B4729274 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B4729274.png)
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine often involves multi-step chemical reactions. For instance, a linear bi-step approach has been employed for synthesizing a series of compounds where an initial coupling reaction is followed by an O-substitution reaction to obtain the desired products (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this class has been studied using various techniques, including X-ray diffraction. These studies help in understanding the conformation of the piperazine ring and the positioning of substituent groups, contributing to the molecule's reactivity and interaction with biological targets (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups. For example, the sulfonyl and piperazine components play a crucial role in the molecule's ability to undergo substitution reactions and interact with biological enzymes. These interactions are critical in determining the compound's therapeutic potential and biological activity (Borrmann et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are essential for determining the compound's suitability for pharmaceutical formulations. Spectroscopic methods like FT-IR, FT-Raman, NMR, and UV-Vis are employed to investigate these properties and the molecular conformation (Prabavathi et al., 2015).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are analyzed through synthetic and analytical methods. These properties are influenced by the molecule's structure and are crucial for its activity and interaction with biological systems. The study of these properties aids in optimizing the compound's chemical stability and biological efficacy (Khalid et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl4N2O3S/c1-26-17-15(5-4-13(20)16(17)21)27(24,25)23-8-6-22(7-9-23)14-10-11(18)2-3-12(14)19/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJJRNAUGAREGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4729196.png)

![3-(4-chlorophenyl)-N-(2-{[(1-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4729205.png)
![N-(2-methoxyphenyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide](/img/structure/B4729209.png)
![N-(2-methoxyethyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4729212.png)
![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B4729233.png)
![10-(2-phenoxyethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B4729241.png)
![2-amino-6-[(4-nitrobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B4729253.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4729266.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4729275.png)
amino]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B4729278.png)

![N'-[5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4729289.png)
